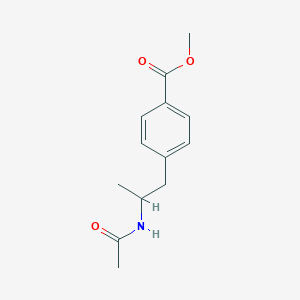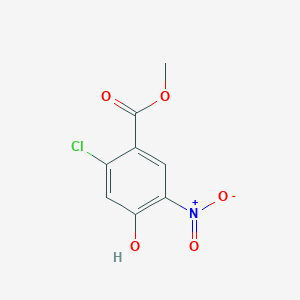
Methyl 4-(2-acetamidopropyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-acetamidopropyl)benzoate is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and an acetamidopropyl substituent on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(2-acetamidopropyl)benzoate can be synthesized through a multi-step process involving the esterification of 4-(2-acetamidopropyl)benzoic acid. The general synthetic route includes:
Esterification: The reaction of 4-(2-acetamidopropyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-acetamidopropyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-(2-acetamidopropyl)benzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis with hydrochloric acid or basic hydrolysis with sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Hydrolysis: 4-(2-acetamidopropyl)benzoic acid.
Reduction: 4-(2-acetamidopropyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(2-acetamidopropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 4-(2-acetamidopropyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidopropyl group may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(2-aminoethyl)benzoate
- Methyl 4-(2-hydroxyethyl)benzoate
- Methyl 4-(2-methoxyethyl)benzoate
Uniqueness
Methyl 4-(2-acetamidopropyl)benzoate is unique due to the presence of the acetamidopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are desired.
Propiedades
IUPAC Name |
methyl 4-(2-acetamidopropyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(14-10(2)15)8-11-4-6-12(7-5-11)13(16)17-3/h4-7,9H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXIVHPEJCFOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(=O)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol](/img/structure/B2583155.png)

![N-[1-(3,5-Dimethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2583157.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2583158.png)



![2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B2583165.png)
![ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2583166.png)
![2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2583168.png)
